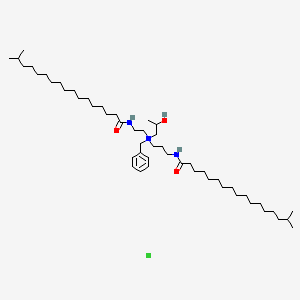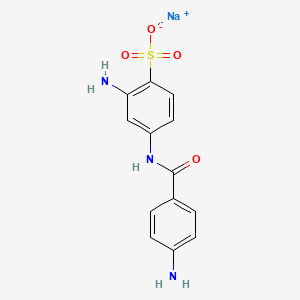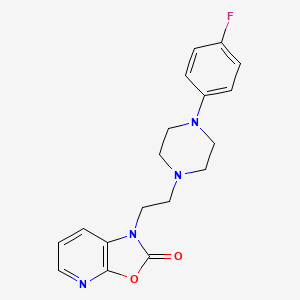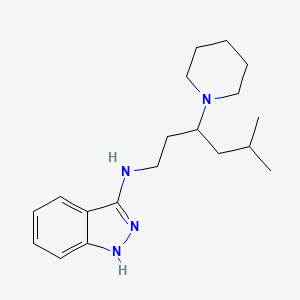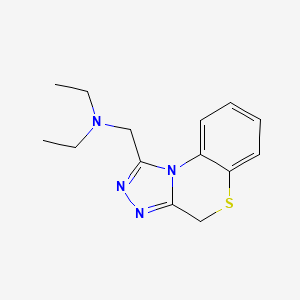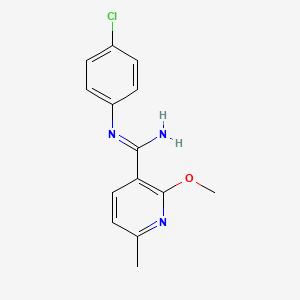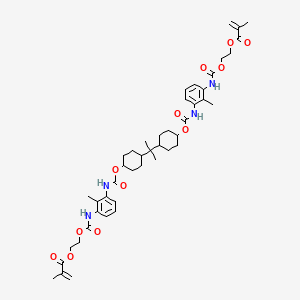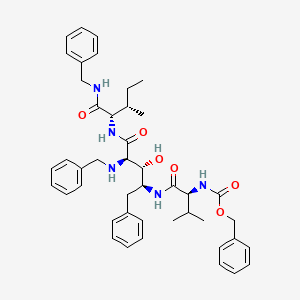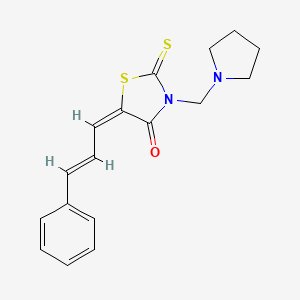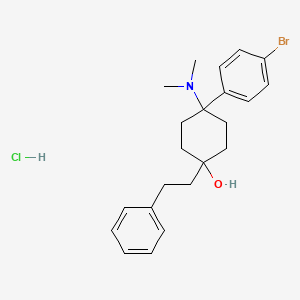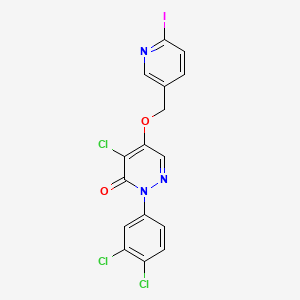
3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a complex organic compound that belongs to the pyridazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, providing a way to create analogs with varied properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted pyridazinone derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the pyridazinone family are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Medicine
In medicinal chemistry, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases or conditions.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-
- 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of the iodine and pyridinyl groups, in particular, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
122322-18-3 |
|---|---|
Molekularformel |
C16H9Cl3IN3O2 |
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
4-chloro-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9Cl3IN3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(19)13(7-22-23)25-8-9-1-4-14(20)21-6-9/h1-7H,8H2 |
InChI-Schlüssel |
JJGOVOLGDBTXSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


